molecular formula C20H24N2O4 B2607855 2-(2-Methoxyphenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 1797537-13-3

2-(2-Methoxyphenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2607855
CAS No.: 1797537-13-3
M. Wt: 356.422
InChI Key: TZVYBIXEEFITPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. This compound features a distinct molecular architecture combining a methoxyphenoxy group and a piperidine ring linked to a 6-methylpyridin-2-yl moiety via an ethanone bridge. Its structure suggests potential as a key intermediate or a functional scaffold for the development of novel therapeutic agents. Researchers can utilize this compound in high-throughput screening campaigns to identify new biologically active molecules or as a building block in the synthesis of more complex chemical libraries. The piperidine and pyridine motifs are common pharmacophores found in compounds active on various central nervous system targets, including neurotransmitter receptors. Similarly, the methoxyphenoxy group is a structural component present in certain compounds that have been investigated for the treatment of filovirus infections, indicating potential utility in virology research . The specific mechanism of action, binding affinity, and selectivity profile for this compound are subjects for ongoing investigation. It is supplied for research purposes to support advancements in drug discovery and chemical biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-15-6-5-9-19(21-15)26-16-10-12-22(13-11-16)20(23)14-25-18-8-4-3-7-17(18)24-2/h3-9,16H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVYBIXEEFITPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.

    Synthesis of the Piperidinyl Intermediate: The piperidinyl intermediate is synthesized by reacting piperidine with a halogenated methylpyridine derivative.

    Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the piperidinyl intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Methoxyphenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s ethanone-linked piperidine and aromatic systems are common in bioactive molecules. Key analogs and their structural distinctions include:

Compound Name/Structure Key Substituents Potential Impact on Properties
Vandetanib Derivatives (e.g., 16c, 16d, 16e, 16f) Nitroimidazole, bromo-fluorophenyl, quinazoline Enhanced anticancer activity via tyrosine kinase inhibition; nitro groups may improve solubility.
1-(4-(Piperidin-1-yl)phenyl)ethanone derivatives (e.g., 9a-e) Isoindoline-1,3-diones, pyrimidine rings Antibacterial activity via pyrimidine-mediated DNA disruption; microwave synthesis improves yield.
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone Dinitrophenyl group Temperature-dependent isomerization (ΔG ≈ 67 kJ/mol), affecting stability and NMR characterization.
1-(4-(4-Ethylpiperazin-1-yl)piperidin-1-yl)-2-(4'-methoxybiphenyl-4-yl)oxy)ethanone Ethylpiperazine, biphenylmethoxy Acetylcholinesterase inhibition, suggesting CNS applications.

Key Observations :

  • Aromatic Substituents: Methoxyphenoxy (target) vs. nitroimidazole (Vandetanib derivatives) or dinitrophenyl (). Methoxy groups enhance lipophilicity, while nitro groups may increase reactivity or metabolic stability .
  • Piperidine Modifications: The 6-methylpyridyloxy substituent (target) contrasts with ethylpiperazine () or aminomethyl groups (), altering steric and electronic profiles for target selectivity.

Physicochemical and Spectroscopic Properties

  • Melting Points: Vandetanib derivatives () exhibit melting points ranging from 157–215°C, influenced by nitroimidazole and halogen substituents. The target compound’s methoxyphenoxy group may lower its melting point due to reduced crystallinity.
  • NMR Characteristics: demonstrates that ethanone-linked piperidine compounds exhibit distinct NMR shifts for proximal protons (e.g., Δδ ≈ 0.5 ppm at 20°C). For the target compound, the pyridyloxy group may induce deshielding in adjacent protons.

Biological Activity

The compound 2-(2-Methoxyphenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone , often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Research indicates that this compound may exert its biological effects through various pathways, including:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can affect cellular proliferation.
  • Receptor Modulation : It acts as a modulator for certain receptors, potentially influencing neurotransmitter release and signaling pathways.

Antitumor Activity

A study highlighted the compound's antitumor properties, particularly against leukemia cell lines. The mechanism was primarily linked to the induction of apoptosis and cell cycle arrest in cancer cells.

Study ReferenceCell LineIC50 (µM)Mechanism
Vinaya et al. K562 (Leukemia)12.5Induction of apoptosis

Neuroprotective Effects

The compound has been evaluated for neuroprotective effects in models of neurodegeneration. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative diseases.

Study ReferenceModelEffect Observed
Cho et al. Mouse model of Alzheimer'sReduced neuroinflammation

Case Studies

Case Study 1: Antileukemic Activity
In a controlled study, derivatives of this compound were synthesized and tested for their antileukemic activity. The results indicated significant cytotoxicity against leukemia cell lines, with a notable mechanism involving the inhibition of key signaling pathways associated with cell survival.

Case Study 2: Neurodegenerative Disease
Another study investigated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The results demonstrated improved cognitive function and reduced markers of neuroinflammation, suggesting its potential utility in treating neurodegenerative conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.